Piperidino disulfide

Description

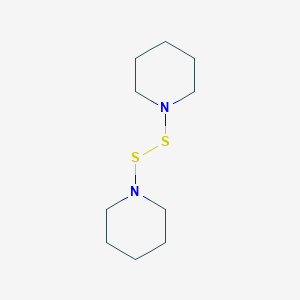

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-1-yldisulfanyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFMMUOKVKFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)SSN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144733 | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-20-9 | |

| Record name | N,N′-Dithiobis(piperidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dithiobispiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Piperidino Disulfide and Analogues

Direct Synthesis Approaches

Direct methods offer an efficient route to piperidino disulfides by creating the S-S bond from precursors that already contain the piperidine (B6355638) moiety. These methods are often characterized by high atom economy and procedural simplicity.

Oxidation and Coupling Reactions from Thiol Precursors

The oxidative coupling of thiols is a fundamental and widely employed strategy for the synthesis of disulfides. This approach involves the dehydrogenation of two thiol molecules to form a symmetrical disulfide, often with water or hydrogen as the only byproduct, making it an atom-economical process. nih.gov A variety of oxidizing agents and reaction conditions have been developed to promote this transformation efficiently and selectively.

Common methods include air oxidation, often facilitated by a base such as triethylamine (B128534) (Et3N) in a solvent like N,N-dimethylformamide (DMF). Such reactions can be significantly accelerated using ultrasound, allowing the transformation to proceed in minutes at room temperature rather than hours at elevated temperatures. rsc.org Alternative systems, such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of hydroiodic acid (HI), provide an effective medium for the oxidative coupling of both aromatic and aliphatic thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com

The radical coupling of thiols represents another direct pathway. nih.gov For instance, a method utilizing an N-anomeric amide reagent can initiate the homolysis of a C-N bond to generate a thiyl radical, which then undergoes self-coupling to form the target disulfide. nih.gov This approach avoids the use of metal catalysts, which can be advantageous in the synthesis of biologically relevant molecules. nih.gov

| Method | Reagents/Conditions | Precursor | Key Features |

| Air Oxidation | O₂, Et₃N, DMF, 80 °C or Ultrasound, rt | Alkyl/Aryl Thiols | Almost quantitative yields; sonication drastically reduces reaction time. rsc.org |

| DMSO/Acid System | DMSO, HI (catalytic) | Aromatic/Aliphatic Thiols | Excellent to good yields under acidic conditions. biolmolchem.com |

| Radical Coupling | N-anomeric amide, MeCN, rt | Thiols | Metal-free conditions; proceeds via a thiyl radical intermediate. nih.gov |

| Photocatalysis | Samarium-oxo/hydroxy cluster, light, air | Thiols | Chemoselective oxidation without overoxidation byproducts. organic-chemistry.org |

Disulfide Formation via Specific Reagent Systems

Beyond general oxidation, specific reagents have been developed to facilitate the formation of disulfide bonds, including those in unsymmetrical disulfides. These reagents often work by activating a thiol precursor, which then reacts with a second thiol.

One such method involves the use of 1-chlorobenzotriazole (B28376) (BtCl). A thiol reacts with BtCl to form a benzotriazolated thiol intermediate (RSBt), which can then react with another thiol in a one-pot sequence to yield an unsymmetrical disulfide without significant formation of symmetrical byproducts. organic-chemistry.org Another approach to unsymmetrical disulfides involves the reaction of symmetrical dihetaryl disulfides with sulfuryl chloride (SO₂Cl₂) to generate sulfenyl chlorides. These highly reactive intermediates readily react with monoterpene thiols to produce unsymmetrical monoterpenylhetaryl disulfides in high yields. nih.gov

For the synthesis of analogues like piperazine-fused cyclic disulfides, a multi-step route has been developed. chemrxiv.org This strategy combines the stability of 1,2-dithianes with rapid kinetics, showcasing the versatility of synthetic approaches to create complex disulfide-containing heterocyclic scaffolds. chemrxiv.org

| Reagent System | Reaction Pathway | Product Type | Key Features |

| 1-Chlorobenzotriazole (BtCl) | Thiol + BtCl → RSBt; RSBt + R'SH → RSSR' | Unsymmetrical Disulfides | One-pot sequence; avoids harsh oxidizing agents. organic-chemistry.org |

| SO₂Cl₂ / Dihetaryl Disulfides | (HetS)₂ + SO₂Cl₂ → HetSCl; HetSCl + RSH → HetSSR | Unsymmetrical Hetaryl Disulfides | Efficient formation of a sulfenyl chloride intermediate. nih.gov |

| Bobbitt's Salt | Thiol + Bobbitt's Salt | Symmetrical Disulfides | Environmentally benign reagent, provides very good yields. organic-chemistry.org |

| Riboflavin/Iodine | Thiol + O₂ (air) | Symmetrical Disulfides | Biomimetic, metal-free organocatalysis under mild conditions. organic-chemistry.org |

Indirect Synthetic Strategies via Precursor Transformation

Indirect strategies focus on constructing the piperidine ring system itself, with the disulfide functionality being incorporated either before, during, or after the cyclization step. These methods provide access to a wide range of complex and highly functionalized piperidine-derived disulfides.

Multicomponent Reaction Pathways Involving Piperidine and Sulfur Reagents

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity. nih.govacsgcipr.org MCRs can be employed to synthesize highly functionalized piperidine scaffolds. researchgate.net For instance, a one-pot synthesis of densely functionalized piperidines can be achieved using amines, aldehydes, and β-keto esters with sulfamic acid as an efficient and cost-effective catalyst. researchgate.net

While direct MCRs for piperidino disulfide are not extensively documented, the principles allow for the strategic incorporation of sulfur. Carbon disulfide (CS₂), a readily available C1 feedstock, has been used in spontaneous MCRs with diynes and diamines to produce sulfur-containing polymers. chemrxiv.org Similarly, dithiocarbamates can be synthesized via an MCR of an amine, carbon disulfide, and an aryldiazonium salt. nih.gov These examples highlight the potential for designing novel MCRs that incorporate a piperidine precursor and a sulfur reagent like CS₂ to build the core structure of piperidine-derived disulfides or their precursors.

| MCR Type | Components | Catalyst/Conditions | Product Scaffold |

| Functionalized Piperidine Synthesis | Amines, Aldehydes, β-Keto Esters | Sulfamic Acid | Highly substituted piperidines. researchgate.net |

| Dithiocarbamate Synthesis | Amine, Carbon Disulfide, Aryldiazonium Salt | Ball-milling | Dithiocarbamates. nih.gov |

| Sulfur-Containing Polymer Synthesis | Diynes, Secondary Diamines, Carbon Disulfide | Room Temperature | Poly(dithiocarbamate)s. chemrxiv.org |

Cyclization Reactions Leading to Piperidine-Derived Disulfides

The formation of the piperidine ring via cyclization is a cornerstone of heterocyclic synthesis and provides a robust pathway to precursors for piperidine disulfides. mdpi.com A multitude of cyclization strategies exist, often categorized by the type of bond being formed and the nature of the reaction.

Intramolecular cyclization of substrates containing a nitrogen source (like an amino group) is a common approach. mdpi.com Methods include reductive amination, radical cyclization, and transition-metal-catalyzed hydroamination. mdpi.comorganic-chemistry.org For example, an electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives efficiently. nih.gov This method proceeds through the formation of a radical anion, subsequent nucleophilic attack, and a final cyclization step to yield the piperidine ring. nih.gov Such strategies can be adapted to precursors already containing a disulfide or a protected thiol, which can be later converted to the disulfide.

| Cyclization Strategy | Precursors | Conditions/Catalyst | Key Outcome |

| Reductive Hydroamination | Alkynes with pendant amine | Acid-mediated | Stereoselective formation of piperidines. mdpi.com |

| Radical Cyclization | Aldehydes with pendant alkenes | Photoredox, Cobaloxime, Amine Catalysis | Forms 6-membered rings under mild conditions. organic-chemistry.org |

| Electroreductive Cyclization | Imine, Terminal Dihaloalkane | Electrochemical flow microreactor | Good yields compared to batch reactions. nih.gov |

| N-Heterocyclization | Primary Amines, Diols | Cp*Ir complex | Forms various N-heterocycles in excellent yields. organic-chemistry.org |

Stereoselective Approaches to Disulfide-Containing Piperidine Scaffolds

Controlling the stereochemistry of substituents on the piperidine ring is crucial for many applications. Significant advances have been made in the stereoselective synthesis of piperidines, which can be applied to create chiral this compound analogues. rsc.org

One powerful strategy involves the directed functionalization of a dihydropyridine (B1217469) intermediate. nih.gov For example, a practical and highly stereoselective approach to 2,6-disubstituted piperidines uses an amidine auxiliary to direct a regioselective metalation at the 6-position, allowing for further functionalization. A subsequent reduction of the dihydropyridine to the saturated piperidine ring proceeds with high diastereoselectivity. nih.gov

Catalyst-controlled C-H functionalization offers another avenue for achieving stereoselectivity. nih.gov By selecting specialized chiral dirhodium catalysts, it is possible to functionalize N-Boc-piperidine at the C2 position with high diastereoselectivity and enantioselectivity. nih.gov The choice of catalyst and protecting group on the piperidine nitrogen is critical for controlling the site-selectivity (C2, C3, or C4) and stereochemical outcome of the reaction. nih.gov These methods provide a sophisticated toolkit for constructing stereochemically defined piperidine scaffolds that can be elaborated into complex disulfide-containing target molecules.

| Stereoselective Method | Key Reagent/Catalyst | Transformation | Stereochemical Control |

| Directed Functionalization | Amidine auxiliary, Grignard reagents | Functionalization of a pyridinium (B92312) salt | High diastereoselectivity in reduction to 2,6-disubstituted piperidines. nih.gov |

| Catalyst-Controlled C-H Functionalization | Chiral Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | Reaction of N-Boc-piperidine with aryldiazoacetates | High diastereomeric ratio (up to 11:1) and enantioselectivity (up to 93% ee). nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II) or Rhodium(I) catalysts | Double reduction of pyridine (B92270) derivatives | Efficient asymmetric synthesis of substituted piperidines. mdpi.com |

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective routes to complex molecules. In the context of this compound synthesis, catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher yields, and reduced waste generation. These methods can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity due to the well-defined nature of the catalytic species. rsc.orgnih.govresearchgate.net Transition metal complexes are prominent homogeneous catalysts for the formation of disulfide bonds. researchgate.netresearchgate.net Recent reviews have highlighted innovative approaches in visible light photocatalysis and the use of various transition metals—including copper, nickel, palladium, chromium, iridium, rhodium, and molybdenum—for the synthesis of disulfides. researchgate.net These methods often involve the oxidative coupling of thiols or related sulfur-containing precursors. While direct catalytic synthesis of this compound is not extensively documented, principles from general disulfide synthesis can be applied. For instance, the oxidative coupling of piperidine-1-thiol, if accessible, could be achieved using such catalytic systems.

Transition metal-catalyzed reactions for the formation of carbon-sulfur bonds are well-established, and similar principles can be extended to nitrogen-sulfur bond formation. researchgate.netnih.gov For example, copper-catalyzed methods have been employed for the synthesis of various disulfides. researchgate.net Furthermore, photocatalytic approaches using visible light offer a green alternative, proceeding under mild conditions with broad functional group tolerance. researchgate.nettandfonline.com

The table below summarizes some homogeneous catalytic systems applicable to the synthesis of disulfides, which could be adapted for this compound.

| Catalyst System | Reactants | Conditions | Product | Reference |

| Iridium(I) complex [IrCl(COD)(IMes)] | Thiols | Aerobic oxidation | Disulfides | tandfonline.com |

| μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)] | Diarylamines, Carbazoles | Oxidative biaryl coupling | Coupled products | tandfonline.com |

| Quinoline-bromine complex | Dibenzyl disulfide, Amines | Oxidative coupling, 110 °C | Thioamides | mdpi.com |

| Palladium catalyst | Arylpyridine derivatives | Oxidative coupling, Room Temp | Coupled products | digitellinc.com |

This table presents examples of homogeneous catalytic systems for related coupling reactions, suggesting potential pathways for this compound synthesis.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability, contributing to more sustainable chemical processes. organic-chemistry.org In the synthesis of sulfur-containing compounds, various solid-supported catalysts have been explored. While specific applications to this compound are not widespread in the literature, related syntheses provide valuable insights.

Molybdenum disulfide (MoS₂) is a well-known heterogeneous catalyst used in various industrial processes, including hydrodesulfurization. researchgate.net Its catalytic activity is attributed to its unique layered structure. Although direct use of MoS₂ for this compound synthesis is not explicitly reported, its role in the transformation of sulfur compounds suggests its potential. For instance, heterogeneous catalysts containing Anderson-type polyoxometalates supported on mesoporous silica (B1680970) (SBA-15) have been developed for the aerobic oxidation of sulfur-containing compounds. organic-chemistry.org Such systems, which utilize air as the oxidant, represent a green approach to sulfur chemistry.

The principles of heterogeneous catalysis for the selective oxidation of hydrogen sulfide (B99878) to elemental sulfur also offer relevant concepts. researchgate.net Catalysts designed with specific pore structures and active phases can control the reaction selectivity and prevent over-oxidation. These principles could be applied to the design of catalysts for the selective formation of the disulfide bond in this compound from suitable precursors.

The following table outlines examples of heterogeneous catalysts used in the oxidation of sulfur compounds, which could be conceptually applied to the synthesis of this compound.

| Catalyst | Reactant(s) | Reaction Type | Key Features | Reference |

| Anderson-type polyoxometalate on SBA-15 | Thiophenes | Aerobic oxidative desulfurization | Utilizes air as oxidant, recyclable | organic-chemistry.org |

| Iron oxide-based catalyst | Hydrogen sulfide | Selective oxidation | Large pores to prevent over-oxidation | researchgate.net |

| Vanadium oxide (V₂O₅) | Sulfur dioxide, Oxygen | Oxidation (Contact Process) | Solid catalyst for gas-phase reaction |

This table showcases heterogeneous catalysts for related sulfur compound oxidations, indicating potential strategies for this compound synthesis.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through the use of benign solvents, renewable resources, and energy-efficient processes. Several green approaches have been reported for the synthesis of disulfides, which can be extrapolated to the preparation of this compound.

A significant advancement in green disulfide synthesis is the use of water as a solvent. organic-chemistry.org For example, a simple and efficient method for the oxidation of thiols to disulfides has been developed using ascorbic acid (Vitamin C) as a practical, inexpensive, and reusable catalyst in water at room temperature. mdpi.com This method offers high yields and avoids the use of hazardous organic solvents. mdpi.com

Another green strategy involves the use of air as the primary oxidant, which is both abundant and environmentally benign. digitellinc.com Sonication has been shown to markedly accelerate the air oxidation of thiols to disulfides, allowing the reactions to proceed in minutes at room temperature with almost quantitative yields. digitellinc.com This approach is applicable to a wide range of thiols, including those with amino functionalities.

The use of microwave or ultrasound irradiation represents another facet of green synthesis, often leading to shorter reaction times and higher yields. organic-chemistry.org These techniques provide efficient energy transfer, promoting reactions that might otherwise require harsh conditions.

The following table summarizes some green chemistry approaches for disulfide synthesis.

| Green Approach | Catalyst/Reagent | Solvent | Conditions | Advantages | Reference(s) |

| Catalytic Oxidation in Water | Ascorbic acid | Water | Room temperature | Inexpensive, reusable catalyst, benign solvent | mdpi.com |

| Air Oxidation with Sonication | Triethylamine (Et₃N) | DMF | Room temperature, ultrasound | Fast reaction, high yields, uses air as oxidant | digitellinc.com |

| Microwave/Ultrasound Irradiation | Various | - | Microwave/ultrasound | Shorter reaction times, higher efficiency | organic-chemistry.org |

| Lewis Acid Catalysis in Water | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Water | Room temperature | Mild conditions, efficient for C-N bond formation | organic-chemistry.org |

This table highlights sustainable protocols for disulfide synthesis that could be adapted for producing this compound.

Chemical Reactivity of Piperidino Disulfide

Reactions at the Disulfide Bond

The sulfur-sulfur single bond is the most characteristic feature of piperidino disulfide and is susceptible to cleavage through various mechanisms, including redox processes, nucleophilic attack, and homolysis.

The disulfide bond represents the oxidized state in a thiol-disulfide redox couple. libretexts.orgyoutube.com It can be reduced to the corresponding thiol, in this case, piperidine-1-thiol, through the action of appropriate reducing agents. This interconversion is a fundamental process in sulfur chemistry. libretexts.org The general reaction involves the cleavage of the S-S bond and the addition of a hydrogen atom to each sulfur, typically requiring a source of protons and electrons.

Conversely, the corresponding thiol can be oxidized to reform the disulfide bond. youtube.com This redox interconversion is crucial in many biological systems where thiol-disulfide exchange is mediated by enzymes and small molecules like glutathione (B108866). libretexts.org While spontaneous thiol-disulfide interchange can be slow, it is a key process in protein folding and redox signaling. nih.gov

Table 1: Redox Interconversion of this compound

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Reduction | This compound | Piperidine-1-thiol | Reducing agents (e.g., DTT, BME), source of H+ |

Data sourced from general principles of thiol-disulfide redox chemistry. libretexts.orgyoutube.com

The sulfur atoms in a disulfide bond are electrophilic and can be attacked by nucleophiles, leading to the cleavage of the S-S bond. libretexts.org A prominent example of this is the thiol-disulfide exchange reaction, a type of nucleophilic substitution where a thiolate anion acts as the nucleophile. wikipedia.orgresearchgate.net

The reaction proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism. An external thiolate (RS-) attacks one of the sulfur atoms of the this compound, forming a transient trigonal bipyramidal intermediate. This leads to the cleavage of the original S-S bond and the formation of a new, mixed disulfide, along with the release of a piperidine-1-thiolate anion. libretexts.orgwikipedia.org These reactions are fundamental in the rearrangement of disulfide bonds within proteins and are catalyzed by oxidoreductase enzymes like protein disulfide isomerase (PDI). researchgate.netnih.gov The rate of these exchange reactions is significantly influenced by the pKa of the attacking thiol and the stability of the resulting thiolate leaving group. researchgate.net

Reaction Scheme: Thiol-Disulfide Exchange R'-SH + (Pip)-S-S-(Pip) ⇌ R'-S-S-(Pip) + (Pip)-SH (Where Pip represents the piperidino group)

This equilibrium reaction allows for the "shuffling" of disulfide bonds and is a key method for creating unsymmetrical disulfides. wikipedia.orgthieme-connect.de

The disulfide bond can be cleaved homolytically, where the two electrons of the S-S bond are distributed evenly between the two sulfur atoms, generating two sulfur-centered radicals (thiyl radicals). libretexts.org This process can be initiated by heat (thermolysis) or light (photolysis). nih.govresearchgate.net

Ultraviolet (UV) light can provide the energy necessary to break the S-S bond, which has a bond dissociation energy that makes it susceptible to photochemical cleavage. nih.govresearchgate.net Free radical initiators can also trigger the cleavage. For instance, radical-initiated peptide sequencing has been used to selectively cleave disulfide bonds in complex molecules like insulin. nih.gov The resulting piperidinosulfenyl radicals are reactive species that can participate in subsequent radical reactions, such as addition to alkenes or alkynes.

Reactions Involving the Piperidine (B6355638) Moiety

The presence of the disulfide group modifies the reactivity of the piperidine rings compared to simple N-alkyl piperidines. The nitrogen atom and the carbon skeleton of the ring can both serve as sites for chemical modification.

The nitrogen atoms in this compound are part of a secondary amine structure, albeit with a direct attachment to sulfur. This allows for reactions typical of secondary amines, though the electronic influence of the disulfide must be considered.

Enamine Formation: Enamines are formed from the reaction of a secondary amine with an aldehyde or a ketone that has an α-hydrogen. masterorganicchemistry.com The process is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration. wikipedia.orgyoutube.com Piperidine itself is a classic secondary amine used for enamine synthesis. ysu.edu In the case of this compound, the nitrogen atom can act as a nucleophile to attack the carbonyl carbon. The resulting enamine can then be used as a versatile intermediate in C-C bond-forming reactions. masterorganicchemistry.com The reaction rate and equilibrium may be influenced by the electron-withdrawing nature of the disulfide group compared to a simple alkyl group. ysu.edu

Table 2: Enamine Formation with this compound

| Carbonyl Compound | Product Type | Key Intermediate | Catalyst |

|---|---|---|---|

| Aldehyde (enolizable) | Enamine | Iminium salt | Mild Acid |

Data based on the general mechanism of enamine formation. masterorganicchemistry.comwikipedia.orgyoutube.com

N-Chlorination: Secondary amines can be chlorinated at the nitrogen atom using various chlorinating agents. Reagents like calcium hypochlorite (B82951) or N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) can be used to convert secondary amines into N-chloroamines. organic-chemistry.org This reaction would be applicable to this compound, yielding N-chloro-N-(piperidin-1-ylthio)piperidine. Such N-halo compounds are reactive intermediates used in various synthetic transformations.

Direct modification of the C-H bonds of the piperidine ring is a powerful strategy for synthesizing substituted derivatives. mdpi.com The position of functionalization (e.g., at C2, C3, or C4) is often controlled by the nature of the substituent on the nitrogen atom. nih.gov

For N-substituted piperidines, C-H functionalization at the C2 position is often electronically favored due to stabilization of a positive charge buildup during the transition state by the adjacent nitrogen atom. nih.gov However, catalyst-controlled reactions have enabled selective functionalization at the more remote and less activated C3 and C4 positions. nih.gov While specific studies on the functionalization of the this compound ring are not widely documented, the N-disulfide group would be expected to exert a significant electronic and steric influence on the outcome of such reactions, potentially directing functionalization to specific sites on the piperidine skeleton. nih.govajchem-a.com

Cross-Coupling and Other Carbon-Sulfur Bond Forming Reactions (e.g., Thiolation)

While direct cross-coupling reactions involving this compound are not extensively documented, its role as a sulfur transfer agent in the formation of carbon-sulfur bonds can be inferred from the reactivity of related aminodisulfides. These compounds can serve as precursors to sulfenamides, which are valuable intermediates in organic synthesis. nih.govnih.govwikipedia.orgnih.gov The S-N bond in sulfenamides can be cleaved and subsequently reacted with carbon nucleophiles, indirectly achieving a C-S bond formation.

A significant application of analogous compounds, such as 4,4'-dithiodimorpholine (B89823), is in the vulcanization of rubber, where it acts as a sulfur donor to form cross-links between polymer chains. libretexts.orgchemotechnique.se This process, while not a traditional cross-coupling reaction, demonstrates the ability of the disulfide bond in such molecules to be cleaved and to form new sulfur-carbon bonds.

Furthermore, the synthesis of unsymmetrical disulfides often involves the reaction of a thiol with a sulfenylating agent. youtube.com this compound, through the generation of a piperidinosulfenyl moiety, has the potential to act as such an agent, enabling the thiolation of various organic substrates. This would involve the reaction of this compound with a carbon-based nucleophile, leading to the formation of a new C-S bond and the piperidine thiol as a byproduct.

The following table summarizes the types of C-S bond-forming reactions where this compound or its analogs can be involved.

| Reaction Type | Reactant(s) | Product Type | Relevance of this compound |

| Sulfenamide Formation | Thiol, Amine | Sulfenamide | Analogous to reactions of other disulfides nih.govnih.govwikipedia.orgnih.gov |

| Vulcanization | Rubber Polymer | Cross-linked Polymer | Analogous to the role of 4,4'-dithiodimorpholine libretexts.orgchemotechnique.se |

| Thiolation | Carbon Nucleophile | Unsymmetrical Sulfide (B99878) | Potential as a sulfenylating agent |

Radical Chemistry of this compound Systems

The sulfur-sulfur bond in disulfides is susceptible to homolytic cleavage upon exposure to heat or light, leading to the formation of two sulfur-centered radicals. nih.gov This fundamental process is the basis for the radical chemistry of this compound. The resulting piperidinosulfenyl radical can then participate in a variety of radical reactions.

One of the primary applications of analogous aminodisulfides, like 4,4'-dithiodimorpholine, is as a radical initiator in polymerization processes. chemotechnique.se Thermal decomposition of these compounds generates sulfur radicals that can initiate the polymerization of monomers.

The piperidinosulfenyl radicals generated from the homolysis of this compound can also undergo addition reactions to unsaturated systems, such as alkenes and alkynes. wikipedia.orgpharmaguideline.comyoutube.com This radical addition would proceed via an anti-Markovnikov pathway, affording a product with a new carbon-sulfur bond. pharmaguideline.com

Furthermore, in the absence of other reactive species, the piperidinosulfenyl radicals can recombine to reform the starting disulfide or undergo other radical termination pathways. The specific reaction pathway is dependent on the reaction conditions and the presence of other radical scavengers or promoters.

The table below outlines the key radical reactions involving disulfide systems analogous to this compound.

| Radical Process | Initiator | Intermediate Species | Potential Product(s) |

| Homolytic Cleavage | Heat, Light | Piperidinosulfenyl Radical | Re-formed disulfide, Addition products |

| Radical Addition | Piperidinosulfenyl Radical | Carbon-centered Radical | Anti-Markovnikov addition product pharmaguideline.comyoutube.com |

| Polymerization Initiation | Thermal Decomposition | Sulfur Radicals | Polymer chains |

Mechanistic Insights into Piperidino Disulfide Transformations

Kinetic Studies and Reaction Rate Determinants (e.g., Autocatalytic Processes)

Kinetic studies have provided significant insights into the reaction rates and determinants of piperidino disulfide transformations. A key finding is the observation of autocatalytic behavior in the reaction of certain piperidino-containing disulfides. For instance, the reaction of a piperidino-appended disulfide (referred to as compound 18 in a study) with a thiouronium salt (compound 4 ) exhibits a distinct autocatalytic profile. researchgate.net This process is characterized by an initial slow reaction phase followed by a rapid acceleration, a hallmark of autocatalysis where a product of the reaction also acts as a catalyst for the same reaction.

The kinetic profile of this reaction was monitored using ¹H NMR spectroscopy, tracking the concentrations of the resulting guanidine (B92328) and its cyclized product over time. researchgate.net The study demonstrated that the autocatalytic profile for the secondary amine in the piperidino-containing disulfide is similar to that of a related primary amine, suggesting that the transition from a primary to a secondary amine has a minimal effect on the rate of the ligation reaction. researchgate.net

The reaction conditions for these kinetic studies were precisely controlled:

| Parameter | Value |

| Solvent | D₂O |

| Buffer | 1 M Phosphate Buffer |

| pH | 8 |

| Temperature | 25 °C |

| Initial Concentration beilstein-journals.org | 70 mM |

| Initial Concentration researchgate.net | 70 mM |

These conditions were crucial for observing the autocatalytic formation of guanidines, which subsequently undergo further transformations. researchgate.net

Elucidation of Reaction Intermediates

The transformation of this compound derivatives involves several key reaction intermediates. In autocatalytic reactions with thiouronium salts, the primary intermediates formed are guanidines. For example, the reaction between the piperidino-containing disulfide 18 and thiouronium salt 4 initially yields a guanidine intermediate (20 ). researchgate.net This guanidine is not stable under the reaction conditions and undergoes further spontaneous reactions.

A significant subsequent transformation is the cascade cyclization of the guanidine intermediate. This process leads to the formation of bicyclic compounds containing a dihydropyrimidine (B8664642) ring (e.g., compound 22 ). researchgate.net The formation of these cyclized products was confirmed by high-performance liquid chromatography-mass spectrometry (HPLC-MS). researchgate.net

In the context of photoreactions, which are common for disulfides, the primary reactive intermediates are thiyl radicals (RS•). nih.govnih.gov Under photoirradiation, the disulfide bond can undergo homolytic cleavage to generate these highly reactive radical species. beilstein-journals.orgnih.gov These thiyl radicals are capable of reversibly adding to unsaturated bonds, initiating a variety of chemical transformations such as cyclizations and additions. beilstein-journals.orgnih.gov While not specifically detailed for this compound itself in the provided literature, this formation of thiyl radicals is a fundamental and well-established reaction pathway for disulfides under photochemical conditions. nih.govnih.gov

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is not extensively covered in the provided search results. However, general principles of disulfide reactivity can provide some insight. For reactions involving the cleavage of the disulfide bond, the transition state would involve the partial breaking of the S-S or N-S bond, depending on the specific compound structure.

In the context of the autocatalytic guanidinylation reaction involving piperidino-containing disulfide 18 , the similarity in reaction profiles between it and a primary amine analog suggests that the steric hindrance of the piperidine (B6355638) ring does not significantly alter the energy of the transition state for the rate-determining step of the ligation. researchgate.net This implies that the piperidine moiety is not intimately involved in the bond-forming or bond-breaking events of the transition state for this specific reaction.

For photochemical reactions, the initial step is excitation to an electronically excited state, followed by homolysis to form thiyl radicals. The transition state for this cleavage is influenced by the energy of the incident light. beilstein-journals.orgnih.gov Subsequent reactions of the thiyl radical, such as addition to an alkene, would proceed through a radical addition transition state.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for piperidino disulfide, a predictive analysis based on the well-documented spectra of piperidine (B6355638) and related disulfide compounds is presented here. The expected chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms and the conformational dynamics of the piperidine rings.

In the ¹H NMR spectrum of this compound, the protons on the piperidine rings are expected to exhibit characteristic signals. The protons alpha to the nitrogen atom (C2-H and C6-H) would likely appear as multiplets in the downfield region, typically between 2.8 and 3.2 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The protons on the beta (C3-H and C5-H) and gamma (C4-H) carbons are expected to resonate further upfield, likely in the range of 1.4 to 1.8 ppm, appearing as complex multiplets due to spin-spin coupling. For comparison, the α-protons of piperidine itself resonate at approximately 2.84 ppm, while the β- and γ-protons appear around 1.55 ppm. chemicalbook.com The presence of the disulfide bridge is anticipated to induce only minor changes in the chemical shifts of the piperidine protons compared to the parent amine.

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three non-equivalent carbon atoms in the piperidine ring (α, β, and γ). The alpha-carbons (C2 and C6), being directly attached to the nitrogen, are expected to be the most deshielded and appear in the range of 50-60 ppm. The beta-carbons (C3 and C5) would likely resonate in the range of 25-30 ppm, and the gamma-carbon (C4) is anticipated to appear at the most upfield position, around 23-27 ppm. In piperidine, the corresponding chemical shifts are approximately 47.8 ppm (α-carbon), 27.2 ppm (β-carbon), and 25.1 ppm (γ-carbon). organicchemistrydata.orgchemicalbook.comspectrabase.com The disulfide linkage is expected to have a modest effect on these chemical shifts.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | 2.8 - 3.2 | 50 - 60 |

| β-CH₂ | 1.4 - 1.8 | 25 - 30 |

| γ-CH₂ | 1.4 - 1.8 | 23 - 27 |

Predicted NMR data for this compound.

While experimental 2D NMR data for this compound is not available, these techniques would be invaluable for unambiguous assignment of the proton and carbon signals. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the α- and β-protons, and between the β- and γ-protons of the piperidine ring, confirming their connectivity. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the piperidine ring. youtube.comsdsu.eduustc.edu.cn

Direct detection of the nitrogen atoms in this compound via ¹⁵N NMR would provide valuable information about the electronic environment around the nitrogen atoms. The chemical shift of the nitrogen would be influenced by the N-S bond. While experimental data for this compound is lacking, studies on other sulfur-nitrogen compounds demonstrate the utility of ¹⁵N NMR in characterizing such linkages. ipb.ptresearchgate.netnih.gov For instance, in other piperidine derivatives, the ¹⁵N chemical shift can vary significantly upon substitution. ipb.pt Should derivatives of this compound containing phosphorus or fluorine be synthesized, ³¹P and ¹⁹F NMR, respectively, would be powerful tools for their structural analysis.

Vibrational Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) WebBook provides a reference IR spectrum for 1,1'-dithiobis(piperidine). nist.govnist.gov The spectrum, recorded as a KBr pellet, displays characteristic absorption bands.

The most prominent features in the FTIR spectrum are the C-H stretching vibrations of the piperidine rings, which typically appear in the region of 2800-3000 cm⁻¹. The spectrum also shows C-H bending vibrations around 1440-1470 cm⁻¹. A key feature to look for would be the S-S stretching vibration, which is characteristically weak and appears in the range of 400-500 cm⁻¹. The N-S stretching vibration is expected to be in the region of 800-1000 cm⁻¹. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution at the nitrogen atom.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | 2800 - 3000 |

| C-H Bend | 1440 - 1470 |

| N-S Stretch | 800 - 1000 |

| S-S Stretch | 400 - 500 |

Characteristic FTIR absorption bands for this compound.

Raman Spectroscopy for Disulfide Bond Characterization

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, and it is particularly sensitive to the disulfide (S-S) bond. The S-S stretching vibration (ν(S-S)) typically appears in a distinct region of the Raman spectrum, generally between 450 and 550 cm⁻¹. The exact frequency of this vibration is highly sensitive to the conformation of the C-S-S-C dihedral angle, making Raman spectroscopy an excellent tool for conformational analysis of disulfides. nih.govnih.gov

While a specific Raman spectrum for this compound is not widely available in the reviewed scientific literature, the principles of disulfide bond analysis allow for a well-founded prediction of its key spectral features. For dialkyl disulfides, the S-S stretching frequency shows a correlation with the dihedral angle. nih.gov Studies on various cyclic and acyclic disulfides have established that different conformations (e.g., gauche-gauche-gauche, trans-gauche-gauche) result in different ν(S-S) frequencies. nih.govresearchgate.net For instance, some research indicates that ν(S-S) bands around 510 cm⁻¹ and C-S bands near 640 cm⁻¹ are characteristic of the disulfide linkage in certain molecular environments. researchgate.net

In addition to the S-S stretch, the Raman spectrum of this compound would be characterized by vibrations originating from the piperidine rings. These would include C-H stretching, CH₂ scissoring, twisting, and wagging modes, as well as C-C and C-N stretching vibrations. Analysis of related piperidine-containing compounds can provide a reference for these assignments.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| ν(S-S) | 450 - 550 | The exact position is sensitive to the N-S-S-N dihedral angle. |

| ν(C-S) | 600 - 700 | Stretching vibration of the carbon-sulfur bond. |

| Piperidine Ring Modes | 800 - 1500 | Includes C-C and C-N stretching, and various CH₂ deformations. |

| ν(C-H) | 2800 - 3000 | Stretching vibrations of the C-H bonds in the piperidine rings. |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, thereby aiding in its structural elucidation.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₀H₂₀N₂S₂), the exact mass can be calculated and compared to the experimentally determined value for unambiguous identification.

Electron ionization (EI) mass spectrometry data for this compound is available from the NIST (National Institute of Standards and Technology) database. nist.gov The fragmentation pattern in EI-MS is critical for structural confirmation. The molecular ion peak (M⁺) is observed, and its fragmentation can be predicted based on the structure. Key fragmentation pathways would likely involve:

Cleavage of the S-S bond: This would be a primary fragmentation, potentially leading to a piperidino-thiol radical cation or related fragments.

Cleavage of the N-S bond: This would separate the piperidine ring from the sulfur atom.

Fragmentation of the piperidine ring: This typically involves the loss of small neutral molecules like ethylene, leading to a series of peaks separated by specific mass units. A prominent fragment would be the piperidine cation itself or related structures.

Table 2: Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 232 | 5 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [C₅H₁₀NS]⁺ |

| 84 | 95 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 64 | 10 | [S₂]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Alkyl disulfides are known to exhibit a characteristic weak absorption band in the UV region, typically around 250 nm. This absorption is attributed to the excitation of an electron from a non-bonding lone pair orbital on a sulfur atom to an antibonding sigma orbital of the S-S bond (n → σ* transition). nih.gov

The position and intensity of this absorption band are sensitive to the C-S-S-C dihedral angle, a principle that has been used to estimate the conformation of disulfide bonds in various molecules. For this compound, the presence of the two piperidine rings attached to the disulfide moiety influences its electronic environment.

According to data from the NIST Chemistry WebBook, this compound exhibits two absorption maxima in the ultraviolet region when measured in ethanol. nist.gov

Table 3: UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Solvent |

|---|---|

| 226 | Ethanol |

Data sourced from the NIST Chemistry WebBook. nist.gov

The band at 251 nm is consistent with the characteristic n → σ* transition of a dialkyl disulfide. The shorter wavelength absorption at 226 nm may be attributed to other electronic transitions within the molecule.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecular geometry. wikipedia.orglibretexts.org

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. azom.comcreativebiomart.net The pattern of diffracted X-rays is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. azom.com

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, general principles allow for a prediction of its likely solid-state structure. The analysis would reveal:

The precise N-S-S-N dihedral angle: This is a key conformational parameter for this class of compounds.

The S-S and N-S bond lengths: These values provide insight into the nature of the covalent bonding.

The conformation of the piperidine rings: They are expected to adopt a chair conformation, similar to piperidine itself.

Intermolecular interactions: The packing of the molecules in the crystal lattice would be determined by weak forces such as van der Waals interactions.

Should a crystal structure for this compound be determined, the data would be deposited in a crystallographic database and would include the space group, unit cell dimensions, and atomic coordinates.

Computational and Theoretical Chemistry Studies of Piperidino Disulfide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure and optimize the geometry of molecules. researchgate.netresearchgate.netmdpi.comtandfonline.com These calculations can provide detailed information about the distribution of electrons within the molecule and the relative stability of different molecular arrangements.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of atoms and molecules. researchgate.netresearchgate.netmdpi.comtandfonline.com By approximating the electron density, DFT can calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic energies. researchgate.net These calculations are crucial for understanding the most stable spatial arrangement of atoms in piperidino disulfide and how its electrons are distributed. DFT calculations have been applied to study the geometry and electronic structure of various piperidine-containing compounds and disulfides, demonstrating their utility in this area. researchgate.netmdpi.com

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. tandfonline.comlibretexts.org The energies and spatial distributions of the HOMO and LUMO are important indicators of a molecule's reactivity. tandfonline.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. tandfonline.comlibretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.comresearchgate.net HOMO-LUMO analysis can help predict where a molecule is likely to donate or accept electrons, thus indicating potential reaction sites. tandfonline.comresearchgate.net Studies on related compounds have utilized HOMO-LUMO analysis to understand charge transfer and reactivity. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict the electrophilic and nucleophilic sites of a molecule. uni-muenchen.dex-mol.netresearchgate.net The MEP at a given point in space around a molecule represents the electrostatic force that a positive test charge would experience at that point. uni-muenchen.de MEP maps are typically visualized by mapping the electrostatic potential values onto the molecule's surface, often color-coded to indicate regions of positive (repulsive to a positive charge) and negative (attractive to a positive charge) potential. uni-muenchen.deresearchgate.net These maps can help in understanding how a molecule might interact with other charged species or polar molecules. uni-muenchen.de MEP analysis has been applied to various molecules, including those with piperidine (B6355638) rings, to identify reactive sites and understand intermolecular interactions. x-mol.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. frontiersin.orgrsc.orgplos.org MD simulations can provide insights into the conformational flexibility of a molecule, how it moves and changes shape over time, and its interactions with its environment. frontiersin.orgplos.org For a molecule like this compound, MD simulations can be used to explore the various possible orientations of the piperidine rings relative to the disulfide bond and understand the dynamics of the disulfide linkage. frontiersin.orgrsc.org These simulations can help characterize the range of conformations accessible to the molecule under different conditions. frontiersin.orgplos.org MD simulations have been used to study the dynamics and stability of disulfide bonds in various contexts. frontiersin.orgrsc.org

In Silico Modeling of Chemical Interactions

In silico modeling, including techniques like molecular docking and simulations, is used to study how molecules interact with each other. plos.orgrsc.orgmdpi.combenchchem.combonviewpress.com This is particularly relevant for understanding how a molecule might bind to a target, although in a general chemical sense as requested. These methods can predict favorable binding orientations and estimate the strength of interactions based on factors like shape complementarity and electrostatic forces. mdpi.combonviewpress.com While often applied in the context of ligand-protein interactions in drug discovery, the underlying principles can be applied to model the interactions of this compound with other chemical species. plos.orgrsc.orgmdpi.combonviewpress.com Computational studies have explored the interactions of piperidine-containing compounds with various targets. rsc.orgmdpi.com

Theoretical Studies of Reaction Pathways and Energy Barriers

Theoretical studies can be used to investigate the step-by-step process of a chemical reaction involving this compound, including the identification of transition states and the calculation of energy barriers. vulcanchem.comresearchgate.netnih.govyorku.ca These studies help to understand the feasibility and kinetics of a reaction by determining the energy required to go from reactants to products. researchgate.netnih.govyorku.ca By mapping out the potential energy surface of a reaction, theoretical calculations can identify the most likely reaction pathways and predict reaction rates. researchgate.netyorku.ca Studies on disulfide bond cleavage and reactions of piperidine derivatives have employed theoretical methods to elucidate reaction mechanisms and energy barriers. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Piperidino Disulfide as a Catalytic Species or Co-Catalyst

The disulfide bond in this compound can be homolytically cleaved to generate sulfur-centered radicals, which can participate in or catalyze a range of chemical transformations.

While direct catalytic applications of this compound are not extensively documented, related thiuram disulfides have been shown to mediate and catalyze organic reactions. For instance, thiuram disulfides can act as a source of a carbamoyl (B1232498) group in the copper-catalyzed amidation of terminal alkynes. nih.gov This suggests a potential role for this compound in similar transformations. The general reactivity of thiuram disulfides as weak oxidants also points to their potential use in facilitating oxidative coupling reactions. wikipedia.org

The conversion of thiols to disulfides is a fundamental transformation in organic synthesis, and various catalysts have been developed for this purpose. researchgate.net Although not explicitly a catalyst for this transformation in the traditional sense, this compound could potentially participate in thiol-disulfide exchange reactions, influencing the equilibrium and outcome of such processes.

The application of this compound in photoredox catalysis is not well-documented. However, the broader class of organic disulfides can be cleaved into thiyl radicals under photoirradiation, which can then act as catalysts or co-catalysts in various photoreactions. These reactions include cyclizations, anti-Markovnikov additions, and oxidations. Given that the disulfide bond is the key functional group in these processes, it is plausible that this compound could exhibit similar reactivity under photochemical conditions.

Role as Reagents and Building Blocks in Complex Molecule Synthesis

This compound can serve as a valuable reagent and building block, primarily by acting as a sulfur transfer agent and a precursor to heterocyclic structures.

This compound is a potential reagent for the formation of carbon-sulfur bonds. The disulfide linkage can be cleaved by nucleophiles or under reductive conditions to generate a piperidino-thiolate species, which can then react with electrophilic carbon centers to form C-S bonds. This functionality is crucial in the synthesis of a wide array of organosulfur compounds. While specific examples detailing the use of this compound for this purpose are not abundant, the general reactivity of disulfides as sulfur transfer agents is a well-established principle in organic synthesis. acs.org

Table 1: Potential Reactions Involving this compound for C-S Bond Formation

| Reaction Type | Substrate | Product | Potential Role of this compound |

| Nucleophilic Substitution | Alkyl Halide | Alkyl Piperidinothioether | Source of piperidinothiolate nucleophile |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Piperidinothioether | Source of piperidinothiolate for conjugate addition |

The piperidine (B6355638) moiety within this compound makes it an interesting starting material for the synthesis of more complex heterocyclic systems. While direct applications are not widely reported, the chemical handles present in the molecule (the disulfide bond and the piperidine ring) offer synthetic opportunities. For instance, modification of the piperidine ring followed by reactions involving the disulfide could lead to novel heterocyclic structures. The general utility of thiuram disulfides in the synthesis of functionalized 1,2-thiazoles and thiophenes suggests that this compound could be a precursor to piperidine-fused or substituted sulfur-containing heterocycles. tandfonline.com Furthermore, elemental sulfur, a related sulfur source, is used in the synthesis of benzoxazoles, highlighting the potential of sulfur-containing reagents in heterocyclic synthesis. organic-chemistry.org

Contributions to Supramolecular Chemistry

The direct contribution of this compound to supramolecular chemistry is not extensively documented. However, the disulfide bond is a key functional group in the construction of dynamic covalent networks and supramolecular assemblies. Dialkylamino disulfides, a class to which this compound belongs, have been utilized in the synthesis of reprocessable polymer networks. acs.orgrsc.org These materials, known as covalent adaptable networks (CANs), exhibit robust mechanical properties and can be reprocessed at high temperatures due to the reversible nature of the disulfide bond. digitellinc.comdigitellinc.com

The piperidine-based dialkylamino disulfide, BiTEMPS methacrylate (B99206), has been used as a dynamic cross-linker in the synthesis of such networks. rsc.org This indicates a significant potential for this compound derivatives in the field of materials science, particularly in the development of self-healing and recyclable polymers.

Dynamic Combinatorial Chemistry (DCC) and Self-Assembly

The application of this compound in the realm of dynamic combinatorial chemistry (DCC) and self-assembly is not extensively documented in publicly available research. However, the foundational principles of DCC often rely on reversible covalent bonds, with the disulfide linkage being a prime example. Disulfide bonds can undergo exchange reactions, particularly thiol-disulfide interchange, under mild thermal or redox conditions, allowing a system of molecules to rearrange and reach a state of thermodynamic equilibrium. nih.gov This dynamic nature is the cornerstone of DCC, enabling the generation of complex molecular libraries from which specific members can be amplified in response to a template.

In principle, a molecule like this compound, or more likely its thiol precursors, could be incorporated into a dynamic combinatorial library (DCL). The piperidine rings could influence the steric and electronic properties of the resulting assemblies, potentially directing the formation of specific supramolecular architectures. The dynamic nature of the disulfide bond has been widely exploited in materials science to create self-healing and stimulus-responsive materials. nih.gov For instance, piperazine-fused disulfides have been explored as redox-cleavable cores for various applications, highlighting the potential of related heterocyclic disulfides in dynamic systems. acs.org

Design of Donor-Acceptor Architectures

Specific examples of this compound being used in the design of donor-acceptor architectures are not readily found in the current body of scientific literature. The design of such systems typically involves linking electron-rich (donor) and electron-poor (acceptor) moieties. Disulfide bonds have been utilized as flexible linkers in such architectures, allowing for the self-assembly of complex structures. The focus of these studies is often on the electronic properties of the aromatic or conjugated systems that function as the donor and acceptor units, with the disulfide bond serving a structural and dynamic role. While the piperidine moiety itself is not a conventional donor or acceptor group in the context of advanced electronic materials, its presence could modulate the solubility, conformation, and packing of such architectures.

Applications in Materials Science

Corrosion Inhibition Mechanisms and Surface Chemistry

While piperidine and its derivatives are recognized as effective corrosion inhibitors for metals in acidic environments, specific studies detailing the corrosion inhibition mechanisms and surface chemistry of this compound are limited. Generally, piperidine compounds function as mixed-type inhibitors, adsorbing onto the metal surface through a combination of physisorption and chemisorption. This adsorbed layer acts as a barrier, impeding both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The nitrogen atom in the piperidine ring, with its lone pair of electrons, plays a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the metal. The efficiency of inhibition is influenced by the concentration of the inhibitor, the nature of the corrosive medium, and the molecular structure of the inhibitor.

Polymer Chemistry Applications

A significant application of piperidine-based disulfides is in polymer chemistry, particularly in the creation of covalent adaptable networks (CANs). These materials contain dynamic covalent bonds that allow them to be reprocessed and recycled, a key feature for developing sustainable polymer systems. Research has focused on dialkylamino disulfide crosslinkers, which have a lower bond dissociation energy compared to traditional dialkyl disulfides, enabling catalyst-free reprocessing.

A notable example is the use of a piperidine-based dialkylamino disulfide crosslinker, BiTEMPS methacrylate, in the free-radical polymerization of monomers like n-hexyl methacrylate. rsc.org The incorporation of this crosslinker allows for the synthesis of reprocessable, creep-resistant polymer networks under conventional polymerization conditions. rsc.org The dynamic nature of the sulfur-sulfur bond in the dialkylamino disulfide linkage facilitates the rearrangement of the polymer network at elevated temperatures, enabling the material to be melt-processed and reformed.

Table 1: Properties of Poly(n-hexyl methacrylate) Covalent Adaptable Networks with Piperidine-Based Disulfide Crosslinker

| Property | Value | Conditions |

| Synthesis Temperature | Room Temperature or 70 °C | Free-Radical Polymerization |

| Crosslinker | BiTEMPS methacrylate | Piperidine-based dialkylamino disulfide |

| Reprocessability | Excellent | Full recovery of cross-link density |

| Creep Resistance | High (Creep strain ≤ 0.75%) | at 70 °C, 3.0 kPa stress for ~14h |

This table is generated based on data from research on piperidine-based dialkylamino disulfide crosslinkers. rsc.org

Development of Stimulus-Responsive Linkers in Materials

The dynamic nature of the disulfide bond makes it an ideal candidate for creating stimulus-responsive linkers in advanced materials. nih.gov Disulfide bonds can be cleaved in response to various stimuli, including redox agents (like glutathione (B108866) in biological systems), light, and heat. rsc.org This property is harnessed to design materials that can change their properties or release cargo on demand.

In the context of piperidine-based disulfides, the dialkylamino disulfide linkage in crosslinkers like BiTEMPS methacrylate acts as a thermally responsive linker. rsc.org When the polymer network is heated, the disulfide bonds undergo exchange reactions, leading to a decrease in the material's viscosity and allowing it to flow. Upon cooling, the network reforms, and the material recovers its solid-state properties. This stimulus-responsive behavior is central to the reprocessability of the covalent adaptable networks discussed previously.

Recent research on piperazine-fused disulfides has further demonstrated the potential of heterocyclic disulfides as stimulus-responsive linkers for bifunctional reagents and other advanced applications, suggesting a promising area for the future development of this compound-based materials. acs.org

Table 2: Research Findings on Piperidine-Based Disulfide Crosslinkers in Stimulus-Responsive Polymers

| Research Finding | Significance |

| Catalyst-free dynamic behavior of dialkylamino disulfides | Allows for easier processing and reprocessing of polymer networks without the need for external catalysts. |

| Synthesis of robust CANs at conventional temperatures (70 °C) | Demonstrates the versatility and practicality of using piperidine-based disulfide crosslinkers in standard industrial processes. rsc.org |

| Excellent reprocessability with full recovery of cross-link density | Highlights the potential for creating sustainable and recyclable thermoset polymers. rsc.org |

| High creep resistance at elevated temperatures | Indicates the stability and durability of the material under mechanical stress, making it suitable for various applications. rsc.org |

This table is based on detailed research findings for piperidine-based dialkylamino disulfide crosslinkers. rsc.org

Structure Reactivity Relationships of Piperidino Disulfide Derivatives

Impact of Substituents on Disulfide Bond Stability and Reactivity

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O) decrease the electron density on the piperidine (B6355638) ring and, through inductive effects, on the nitrogen and sulfur atoms. This would likely make the disulfide bond more electrophilic and susceptible to nucleophilic attack. For instance, studies on pyridine-N-oxide disulfides have shown that electron-withdrawing groups can "activate" the disulfide bond. Conversely, a lower electron density at the sulfur atoms could increase the stability of the disulfide bond towards certain oxidative reactions.

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the piperidine ring and the disulfide moiety. This enhanced electron density would make the sulfur atoms more susceptible to electrophilic attack and oxidation. However, it would likely decrease the bond's reactivity towards nucleophiles and reductants. In studies of piperidine derivatives, N-alkylation has been shown to significantly alter the electronic environment and reactivity.

Steric Effects:

Bulky substituents near the nitrogen atoms can hinder the approach of reactants to the disulfide bond, thereby decreasing its reactivity. The synthesis of related compounds with sterically hindered disulfide linkages has been noted as challenging, suggesting that steric hindrance can significantly impact reactions involving the disulfide bond.

The following table summarizes the expected impact of different classes of substituents on the reactivity of the disulfide bond in piperidino disulfide derivatives.

| Substituent Type | Position on Piperidine Ring | Expected Effect on Disulfide Bond Reactivity | Rationale |

| Electron-Withdrawing (e.g., -NO₂, -CN) | 3- or 4-position | Increase toward nucleophiles; Decrease toward some oxidants | Inductive electron withdrawal increases the electrophilicity of sulfur atoms. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | 3- or 4-position | Decrease toward nucleophiles; Increase toward electrophiles/oxidants | Inductive electron donation increases electron density on sulfur atoms. |

| Bulky Alkyl Groups (e.g., -C(CH₃)₃) | 2- or 6-position | Decrease overall reactivity | Steric hindrance impedes the approach of reactants to the disulfide bond. |

Conformational Effects on Reactivity and Selectivity

This compound consists of two piperidine rings linked by a disulfide bridge. Like cyclohexane, piperidine rings predominantly adopt a chair conformation to minimize steric strain. The conformational arrangement of these rings and the orientation of the disulfide bond can have a profound impact on the molecule's reactivity and selectivity.

Research on piperazine-fused cyclic disulfides, which share a six-membered ring containing a disulfide bond, demonstrates that the conformation is critical for reactivity. The dihedral angle of the C-S-S-C unit in cyclic disulfides is a key determinant of the disulfide bond's stability and ease of reduction. A more strained ring system with a less optimal dihedral angle can lead to a more reactive disulfide bond.

In this compound derivatives, the relative orientation of the two piperidine rings and any substituents will dictate the steric environment around the disulfide bond. For example, a conformation that shields the S-S bond will decrease its reactivity towards external reagents. Conversely, a conformation that exposes the disulfide bond will enhance its reactivity. Coherent oscillatory motions and transformations between chair and twist conformers have been observed in N-methyl piperidine upon electronic excitation, indicating that the ring system is dynamic, which could influence reaction pathways.

Stereochemical Aspects and Diastereomeric Influence

The introduction of stereocenters on the piperidine rings of this compound gives rise to diastereomers, which can exhibit markedly different chemical and physical properties, including reactivity. The spatial arrangement of substituents can influence the preferred conformation of the piperidine rings and the accessibility of the disulfide bond.

A compelling analogy is found in the study of cis- and trans-fused piperazine (B1678402) cyclic disulfides. These diastereomers show remarkably different specificities towards reducing agents.

The trans -fused diastereomer was found to be more reactive and less selective. It could be reduced by moderate concentrations of monothiols, such as glutathione (B108866) (GSH).

The cis -fused diastereomer , in contrast, was significantly more stable and selective. It was only activated by strong vicinal dithiol reductants like dithiothreitol (B142953) (DTT) and was largely unreactive towards GSH.

This difference in reactivity is attributed to the distinct conformations and steric environments of the disulfide bond in the two diastereomers. The trans isomer likely adopts a conformation that makes the disulfide bond more accessible to attack, while the cis isomer shields it more effectively.

Applying this principle to this compound, it is highly probable that diastereomers arising from substitution on the piperidine rings would also display significant differences in their reactivity profiles. For instance, in a disubstituted this compound, the cis and trans isomers relative to the plane of the disulfide bridge would be expected to have different reduction potentials and reaction rates with various thiols. The asymmetric synthesis of specific diastereomers of substituted piperidines is a well-established field, often employing chiral auxiliaries or catalysts to control the stereochemical outcome.

The following table, based on the findings for analogous piperazine-fused disulfides, illustrates the potential diastereomeric influence on the reactivity of a hypothetical substituted this compound.

| Diastereomer | Reductant | Expected Reactivity | Probable Reason |

| trans-isomer | Monothiols (e.g., Glutathione) | High | The disulfide bond is sterically accessible. |

| trans-isomer | Dithiols (e.g., DTT) | Very High | The disulfide bond is sterically accessible. |

| cis-isomer | Monothiols (e.g., Glutathione) | Low / Negligible | The disulfide bond is sterically hindered by the ring conformation. |

| cis-isomer | Dithiols (e.g., DTT) | High | Strong reductants can overcome the steric hindrance. |

Emerging Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of piperidino disulfide and its derivatives is moving beyond traditional methods towards more efficient, selective, and sustainable approaches. A significant area of development involves creating the constituent piperidine (B6355638) ring, a crucial scaffold in pharmaceuticals. nih.gov

A groundbreaking recent strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to create complex, functionalized piperidines. news-medical.netmedhealthreview.com This two-step process, developed by researchers at Scripps Research and Rice University, uses enzymes to selectively add hydroxyl groups to piperidine molecules, which then undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. medhealthreview.comchemistryviews.org This method drastically reduces the number of synthetic steps, often from as many as 17 down to 2-5, which enhances efficiency and provides access to molecules that were previously difficult or expensive to produce. medhealthreview.com

For the disulfide linkage itself, research into "redox-click chemistry" using reagents like sulfuryl fluoride (B91410) offers a highly selective and efficient method for forming disulfide bonds from thiols under simple reaction conditions. chemrxiv.org Another innovative approach involves the use of pnictogen additives (like arsenic and antimony) to direct the rapid and clean synthesis of cyclic disulfide macrocycles from dithiols via oxidation. nih.gov While not yet applied directly to this compound, these advanced methods for forming both the piperidine and disulfide components represent promising future pathways for its synthesis.

Table 1: Comparison of Novel Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application for this compound | Key References |

|---|---|---|---|

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Combines enzymatic precision with efficient bond formation; significantly reduces step count; creates complex 3D structures. | Efficient synthesis of highly functionalized piperidine precursors. | researchgate.net, news-medical.net, nih.gov |

| Redox-Click Chemistry | High selectivity for thiol oxidation; quantitative yields; simple, non-chromatographic purification. | A potential route for the final disulfide bond formation step. | chemrxiv.org |

| Pnictogen-Directed Macrocyclization | Rapid and clean formation of cyclic disulfides from dithiols using arsenic or antimony additives. | Could be adapted for synthesizing cyclic analogues or derivatives of this compound. | nih.gov |

Exploration of Unconventional Reactivity Modes